2-(3-Propan-2-ylcyclopentyl)ethanol

Description

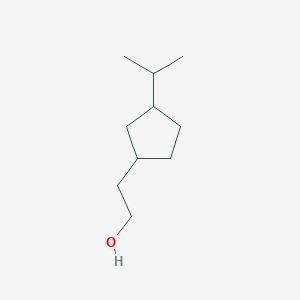

2-(3-Propan-2-ylcyclopentyl)ethanol is a branched alicyclic alcohol characterized by a cyclopentane ring substituted with an isopropyl group at the 3-position and an ethanol moiety at the 2-position.

Properties

CAS No. |

131172-17-3 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-(3-propan-2-ylcyclopentyl)ethanol |

InChI |

InChI=1S/C10H20O/c1-8(2)10-4-3-9(7-10)5-6-11/h8-11H,3-7H2,1-2H3 |

InChI Key |

UDLXKMJRNXAHTN-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC(C1)CCO |

Canonical SMILES |

CC(C)C1CCC(C1)CCO |

Synonyms |

Cyclopentaneethanol, 3-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic vs. Aromatic Ethanol Derivatives

Key Analog: Tyrosol and Substituted Phenylethanols ()

Tyrosol (2-[4-hydroxyphenyl]ethanol) and its derivatives share the ethanol-substituted aromatic system but differ in ring saturation and substituent positioning. highlights that substituents on the phenyl ring significantly influence biological activity. For example:

- Tyrosol (1) : 4-hydroxyphenyl group → 12% mushroom tyrosinase inhibition.

- 2-(3-Hydroxyphenyl)ethanol (2): Meta-hydroxyl → 28% inhibition.

- 2-(4-Hydroxy-3-methoxyphenyl)ethanol (4): Methoxy group → 45% inhibition.

Comparison with Target Compound: The cyclopentyl ring in 2-(3-Propan-2-ylcyclopentyl)ethanol lacks aromaticity, likely reducing π-π interactions critical for enzyme binding.

| Property | This compound | Tyrosol (1) | 2-(3-Hydroxyphenyl)ethanol (2) |

|---|---|---|---|

| Ring Type | Cyclopentane | Phenyl | Phenyl |

| Key Substituent | 3-Isopropyl | 4-Hydroxyl | 3-Hydroxyl |

| Calculated logP* | ~3.1 (estimated) | 1.1 | 1.3 |

| Tyrosinase Inhibition | Not reported | 12% | 28% |

*logP values estimated via ChemDraw software; experimental data required for validation.

Ethoxylated Alcohols with Branched Alkyl Chains ()

Key Analog: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol This compound (CAS 9036-19-5) features a phenoxyethoxy chain and a highly branched 1,1,3,3-tetramethylbutyl group. Its structure suggests applications as a surfactant or emulsifier due to the ethoxylated chain and bulky alkyl group enhancing hydrophile-lipophile balance (HLB).

Comparison with Target Compound :

- Branching: Both compounds have branched alkyl groups (isopropyl vs.

- Polarity: The ethoxy chain in the analog increases water solubility compared to the cyclopentyl-ethanol system.

- Regulatory Status : The analog is listed under EC 618-541-1, while the target compound’s regulatory data remains unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.